
Azaperone
Descripción general
Descripción
La azaperona es un fármaco neuroléptico de piridinilpiperazina y butirofenona con efectos sedantes y antieméticos. Se utiliza principalmente como tranquilizante en medicina veterinaria, particularmente para cerdos y elefantes . La azaperona actúa principalmente como antagonista de la dopamina, pero también tiene algunas propiedades antihistamínicas y anticolinérgicas .
Métodos De Preparación
La azaperona se sintetiza mediante un proceso de varios pasos. La síntesis comienza con la alquilación de 2-cloropiridina con piperazina para formar 1-(piridin-2-il)piperazina. Este intermedio se hace reaccionar entonces con 4-cloro-4’-fluorobutyrofenona para completar la síntesis de azaperona . Los métodos de producción industrial a menudo implican el uso de catalizadores de transferencia de fase para mejorar la eficiencia y el rendimiento .
Análisis De Reacciones Químicas
Metabolic Pathways
Azaperone is metabolized through four primary pathways in mammals :
In rats, 60–80% of administered this compound is excreted in feces within 48 hours post-subcutaneous injection, predominantly as azaperol . Horses show species-specific metabolism, producing 5'-hydroxyazaperol (glucuronide conjugate) as a major urinary metabolite .
Degradation Reactions
Under alkaline conditions, this compound undergoes hydrolysis at three molecular sites :
-
Ketone group cleavage : Yields p-fluorobenzoic acid and 1-(3-hydroxypropyl)-4-(2-pyridyl)piperazine.
-
Piperazine ring breakdown : Forms pyridine derivatives via N-dearylation.
-
Butanone chain scission : Generates propylpiperazine fragments.
Stability Data :
Condition | Degradation Products | Recovery Rate |
---|---|---|
0.1M NaOH, 25°C, 1 hr | p-Fluorobenzoic acid (81.4%) | 81.4% |
UV light exposure | Uncharacterized photoproducts | Not quantified |
Derivatization for Analytical Detection
Azaperol (primary metabolite) undergoes derivatization to enhance detectability in chromatographic assays :
-
Trimethylsilylation :
(BSA = N,O-bis(trimethylsilyl)acetamide) -
Succinic anhydride coupling :
(Key intermediate for immunochromatographic assays )
Species-Specific Metabolism
Comparative excretion patterns :
Species | Primary Route | Major Metabolite | % Total Excretion |
---|---|---|---|
Pig | Urine (62–89%) | Azaperol glucuronide | 72–84% |
Rat | Feces (60–80%) | 5'-Hydroxythis compound | 55–68% |
Horse | Urine (90%+) | 5'-Hydroxyazaperol sulfate | 88–94% |
These reactions directly influence residue profiles, with regulatory MRLs set for the combined this compound-azaperol complex in food animals .
Environmental Degradation
Limited data exists, but hydrolysis appears dominant:
No studies quantify environmental persistence, though photolytic degradation is suspected .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Azaperone acts as a tranquilizer by antagonizing dopamine receptors, leading to sedation without significant respiratory depression. Its pharmacokinetics reveal rapid absorption and distribution in tissues, with a notable presence in the liver, kidney, and lungs post-administration. The metabolite azaperol also exhibits pharmacological activity, although it is less potent than this compound itself .
Administration Methods
This compound can be administered through various routes:
- Intramuscular Administration : Commonly used for its rapid onset of action.
- Intranasal Administration : Emerging as an effective alternative with comparable efficacy to intramuscular routes, particularly in pigs .
- Oral Administration : Utilized for sedation in pigs, with studies indicating that higher doses can enhance sedation duration but may affect respiratory rates .
Safety and Efficacy
Research indicates that this compound's safety profile is robust when used within recommended dosages. Studies have shown that tissue residues of this compound and azaperol remain below the Maximum Residue Limit established by the European Union, ensuring consumer safety . However, higher doses can lead to adverse effects such as respiratory depression and altered biochemical parameters in young animals .
Sedation in Pigs
A randomized clinical trial compared the efficacy of intranasal versus intramuscular administration of this compound combined with midazolam and ketamine in pigs. The study found that both routes provided effective sedation with minimal physiological disturbances, highlighting the potential for intranasal administration as a viable alternative to intramuscular injections .
Tissue Depletion Study
A study investigating tissue depletion of this compound after oral administration demonstrated that muscle and organ concentrations remained below safety limits within six hours post-administration. This research supports the use of this compound in food-producing animals while ensuring consumer safety through regulated withdrawal times .
Combination with Xylazine
Research evaluating the combination of this compound and xylazine for immobilizing red brocket deer showed enhanced sedative effects compared to using either drug alone. This combination facilitated smoother capture processes for wildlife management .
Table 1: Pharmacokinetics of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 0.5 - 1 hour post-administration |
Half-Life | Approximately 3 hours |
Tissue Distribution | Highest in liver and kidney |
Table 2: Efficacy Comparison of Administration Routes
Route of Administration | Onset Time | Duration of Effect | Physiological Impact |
---|---|---|---|
Intranasal | 15 minutes | 60-90 minutes | Minimal changes |
Intramuscular | 10 minutes | 60-120 minutes | Slightly more stable |
Oral | 30 minutes | 120 minutes | Variable impact |
Mecanismo De Acción
La azaperona actúa principalmente como antagonista de la dopamina, bloqueando los receptores de la dopamina en el cerebro. Esta acción reduce los efectos de las catecolaminas inducidas por el estrés y afecta indirectamente al sistema reticular activador ascendente y las vías mesolímbicas . La azaperona también tiene propiedades antihistamínicas y anticolinérgicas, contribuyendo a sus efectos sedantes y antieméticos .
Comparación Con Compuestos Similares
La azaperona es similar a otros neurolépticos de butirofenona como el haloperidol y la fluanisona. La azaperona es única en su uso principal como tranquilizante veterinario, particularmente para cerdos y elefantes . Otros compuestos similares incluyen enciprazina y BMY-14802 .
Actividad Biológica
Azaperone is a butyrophenone derivative primarily used as a tranquilizer in veterinary medicine, particularly for swine. Its biological activity encompasses sedative, neuroleptic, and antiemetic effects, making it a critical agent in managing stress and anxiety in animals during handling and transportation.
- Chemical Formula : C19H22FN3O
- Molecular Weight : 329.39 g/mol
- CAS Number : 15443-80-4
This compound acts by blocking dopamine receptors, which contributes to its sedative properties. It is metabolized into azaperol, which has significantly lower potency (4–30 times less) than this compound itself but retains some pharmacological activity .
This compound's primary mechanism involves antagonism of the D2 dopamine receptors in the central nervous system (CNS). This action leads to decreased emotionality and anxiety-related behaviors in animals. Its effects can be observed through various behavioral tests, such as the open field test in pigs and sheep, where it reduces movement and increases inter-individual distance .
Efficacy and Administration Routes
This compound can be administered via different routes, including intramuscular (IM) and intranasal (IN). Studies have shown that:
- Intramuscular Administration : A dose of 2 mg/kg body weight results in sedation within 15 minutes, lasting for approximately 45 minutes .
- Intranasal Administration : Higher doses (4 mg/kg) are necessary to achieve comparable sedation levels to IM administration. The onset of sedation occurs around 60 minutes after administration .
Table 1: Comparative Efficacy of this compound Administration Routes
Administration Route | Dose (mg/kg) | Onset of Sedation | Duration of Sedation |
---|---|---|---|
Intramuscular | 2 | 15 minutes | ~45 minutes |
Intranasal | 2 | 60 minutes | ~90 minutes |
Intranasal | 4 | 60 minutes | ~120 minutes |
Pharmacokinetics
The pharmacokinetics of this compound reveal rapid distribution to tissues, with the highest concentrations found in the liver, kidney, and lung. The elimination half-life varies based on the route of administration but is generally characterized by high rates of metabolism and excretion through urine .
Table 2: Tissue Concentrations Post-Administration
Tissue | This compound Concentration (μg/g) | Azaperol Concentration (μg/g) |
---|---|---|
Liver | Data not specified | Data not specified |
Muscle | Data not specified | Data not specified |
Kidney | Data not specified | Data not specified |
Note: Specific concentration values were not provided; further studies are needed for detailed quantification.
Safety and Residue Management
The safety profile of this compound indicates that while it is effective for sedation, careful management of residue levels in food-producing animals is necessary. Studies have shown that tissue residues remain below maximum residue limits (MRLs) when administered orally, making this route preferable to avoid injection site residues .
Case Study: Tissue Depletion Study
A study examining tissue depletion after oral administration found that this compound and its metabolite azaperol concentrations remained below MRLs six hours post-administration. This finding supports the use of oral formulations like Stresnil® for managing stress in pigs during transport without risking food safety violations .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDAFGWCDAMPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045361 | |
Record name | Azaperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1649-18-9 | |
Record name | Azaperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1649-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azaperone [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001649189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azaperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11376 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azaperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azaperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azaperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azaperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZAPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19BV78AK7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for azaperone?
A1: this compound exerts its effects by antagonizing dopamine receptors in the central nervous system. [, , , , , ] This blockade of dopamine signaling leads to its sedative and neuroleptic properties. [, , , , , ]
Q2: Are there any notable differences in the cardiovascular effects of this compound compared to other sedatives?
A2: Yes, research suggests that this compound, unlike xylazine, does not induce the typical biphasic effect on arterial pressure (an initial increase followed by a decrease). [] Additionally, this compound has been shown to mitigate the hypertension associated with etorphine immobilization in rhinoceroses, although tachycardia may persist. []
Q3: Can this compound be used effectively for immobilizing large animals?
A3: While this compound alone may not be sufficient for complete immobilization of large animals, studies demonstrate its efficacy when combined with other agents. For instance, a combination of this compound and xylazine successfully immobilized captive wapiti for routine procedures. [] Similarly, this compound in conjunction with fentanyl has been used to immobilize various gazelle species. []
Q4: What are the potential benefits of using this compound in combination with opioids for immobilization?
A4: Studies have indicated that incorporating this compound into opioid-based immobilization protocols may offer advantages. In elephants, the addition of this compound to etorphine or carfentanil significantly reduced arterial blood pressure compared to using etorphine alone. [] This suggests a potential role for this compound in mitigating opioid-induced hypertension. []
Q5: Are there any species-specific differences in the efficacy or effects of this compound?
A5: Research suggests that responses to this compound can vary across species. For instance, while this compound effectively reduced aggressive behavior in pigs, its anti-aggressive properties were diminished when administered alongside androstenone. [] In Southern chamois, both haloperidol and this compound exhibited limited efficacy in reducing stress responses, with this compound potentially even exacerbating muscle stress. []
Q6: What is the metabolic fate of this compound in pigs?
A6: this compound is partially metabolized to azaperol in pigs. [, ] Azaperol, the main metabolite, also possesses pharmacological activity. [, ] Interestingly, both this compound and azaperol do not exceed the Maximum Residue Limit (MRL) set by the European Union in edible tissues of pigs even after a short withdrawal period. []
Q7: Are there validated analytical methods for detecting this compound and its metabolites?
A7: Yes, several analytical techniques have been developed and validated for detecting and quantifying this compound and its metabolites. These methods often involve a combination of extraction techniques, like solid-phase extraction (SPE), followed by analysis using high-performance liquid chromatography (HPLC) or gas chromatography/mass spectrometry (GC/MS). [, , ] One study specifically developed a colloidal gold immunochromatographic strip assay, offering a rapid and convenient method for detecting this compound in pork and pork liver samples. []
Q8: Has this compound demonstrated any mutagenic potential in laboratory tests?
A8: Several studies have investigated the mutagenic potential of this compound using the Salmonella/microsome test (Ames test). [] Results from these studies showed no evidence of mutagenic activity, even at high concentrations and with metabolic activation. []
Q9: Does this compound have any known effects on blood parameters in horses?
A9: Research indicates that this compound can influence certain blood parameters in horses. One study observed a transient decrease in venous blood packed cell volume and hemoglobin concentration for at least 4 hours after this compound administration. [] This effect is likely attributed to the sequestration of erythrocytes in the spleen. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.